molecular formula C11H7NO B1629089 3-Hydroxynaphthalene-1-carbonitrile CAS No. 91059-46-0

3-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B1629089
CAS No.: 91059-46-0
M. Wt: 169.18 g/mol
InChI Key: HKOGGJDYHCNTIY-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₁H₇NO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the third position and a nitrile group at the first position of the naphthalene ring.

Mechanism of Action

Target of Action

3-Hydroxynaphthalene-1-carbonitrile, also known as 1-Cyano-3-naphthol, is a derivative of naphthoquinone . Naphthoquinone derivatives have been found to exhibit anticancer and antibacterial potential . The primary targets of these compounds are the peptide methionine sulfoxide reductase msrA/msrB enzymes, which play a crucial role in the resistance of bacteria to oxidative stress .

Mode of Action

The compound interacts with its targets through a process of molecular docking . This interaction results in the inhibition of the target enzymes, thereby disrupting their normal function . In the case of the msrA/msrB enzymes, this disruption can lead to an increased susceptibility of the bacteria to oxidative stress .

Biochemical Pathways

Given its interaction with the msra/msrb enzymes, it can be inferred that the compound affects the oxidative stress response pathway in bacteria . This could potentially lead to downstream effects such as the disruption of bacterial growth and proliferation.

Result of Action

The primary result of the action of this compound is the inhibition of the msrA/msrB enzymes in bacteria . This leads to an increased susceptibility of the bacteria to oxidative stress, potentially disrupting their growth and proliferation . In the context of cancer treatment, naphthoquinone derivatives have been found to exhibit cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of naphthalene in soil has been found to pose an eco-toxicological threat to soil organisms . Furthermore, the compound’s action may also be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynaphthalene-1-carbonitrile typically involves the nitration of naphthalene followed by a series of chemical transformations. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the nitrile group, forming 1-cyanonaphthalene.

    Hydroxylation: Finally, hydroxylation at the third position yields this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxynaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Hydroxynaphthalene-2-carbonitrile
  • 3-Hydroxynaphthalene-2-carbonitrile
  • 1-Hydroxynaphthalene-4-carbonitrile

Comparison: 3-Hydroxynaphthalene-1-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .

Properties

IUPAC Name

3-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOGGJDYHCNTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633881
Record name 3-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91059-46-0
Record name 3-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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